5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
The compound 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an ethoxy linkage, and a phenyl-pyrazole moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form the 2-methoxyphenylpiperazine intermediate.
Ethoxy Linkage Formation: The intermediate is then reacted with 2-(4-phenyl-1H-pyrazol-5-yl)phenol under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.
Pharmacology: It is investigated for its binding affinity and pharmacokinetic profile, making it a candidate for drug development.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and the lower urinary tract . The compound binds to these receptors, potentially blocking or activating them, which can lead to therapeutic effects such as vasodilation or reduced muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for treating hypertension, it also targets alpha1-adrenergic receptors.
Uniqueness
The uniqueness of 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol lies in its specific structural features, such as the combination of a methoxyphenyl group, a piperazine ring, and a phenyl-pyrazole moiety. This unique structure contributes to its distinct binding affinity and pharmacokinetic profile, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C28H30N4O3 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C28H30N4O3/c1-34-27-10-6-5-9-25(27)32-15-13-31(14-16-32)17-18-35-22-11-12-23(26(33)19-22)28-24(20-29-30-28)21-7-3-2-4-8-21/h2-12,19-20,33H,13-18H2,1H3,(H,29,30) |
InChI Key |
OALYBHMZMONTQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC(=C(C=C3)C4=C(C=NN4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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